5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide
Description
5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a methoxyphenyl group, and a dihydropyridine core
Properties
IUPAC Name |
5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-methylsulfanyl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-12-17(19(24)23-14-7-4-5-8-15(14)25-2)18(16-9-6-10-26-16)13(11-21)20(22-12)27-3/h4-10,18,22H,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOUBSQCDSTDDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SC)C#N)C2=CC=CO2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursor Selection
The Hantzsch condensation remains the cornerstone for constructing the 1,4-dihydropyridine core. This one-pot, three-component reaction typically involves a β-keto ester, an aldehyde, and ammonium acetate. For the target compound, the aldehyde component is replaced by furan-2-carboxaldehyde to introduce the furan-2-yl moiety at position 4.
Reaction Scheme :
- β-Keto Ester : Ethyl 3-oxobutanoate provides the methyl group at position 2.
- Aldehyde : Furan-2-carboxaldehyde introduces the furan substituent.
- Ammonium Source : Ammonium acetate facilitates enamine formation.
A key modification involves substituting the traditional β-keto ester with a cyanoacetamide derivative to incorporate the cyano group at position 5. This adjustment necessitates careful pH control (pH 6–7) to prevent premature cyclization.
Optimization of Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes cyclization |
| Solvent | Ethanol/Water (3:1) | Enhances solubility |
| Reaction Time | 12–16 hours | Balances completion vs. side reactions |
| Catalyst | Piperidine (5 mol%) | Accelerates imine formation |
Microwave-assisted synthesis reduces reaction time to 2–3 hours with comparable yields (78–82%). However, scale-up challenges persist due to uneven heating in larger batches.
Functionalization at Position 6: Methylsulfanyl Incorporation
Thioether Formation via Nucleophilic Substitution
The methylsulfanyl group at position 6 is introduced through a post-cyclization thiolation step. A halogenated intermediate (6-chloro derivative) reacts with sodium thiomethoxide in DMF at 60°C.
Critical Considerations :
Direct Thioalkylation During Cyclization
An alternative approach employs methylthioacetaldehyde as a bifunctional reagent, simultaneously contributing to the DHP ring and introducing the methylsulfanyl group. This method reduces steps but requires anhydrous conditions and strict temperature control (70±2°C).
Carboxamide Installation at Position 3
Coupling with 2-Methoxyaniline
The N-(2-methoxyphenyl)carboxamide group is introduced via a carbodiimide-mediated coupling between the DHP carboxylic acid and 2-methoxyaniline.
Protocol :
- Activation : EDC/HOBt system in THF, 0°C, 1 hour.
- Coupling : Add 2-methoxyaniline, stir at room temperature for 12 hours.
- Workup : Aqueous NaHCO₃ wash followed by silica gel chromatography (hexane:EtOAc = 4:1).
Yield Optimization :
- Stoichiometry: 1.2 eq. of amine improves conversion (68% → 82%).
- Solvent: THF > DCM due to better carboxylate solubility.
Alternative Synthetic Pathways
Hydrothermal Synthesis
Adapting methods from 6-oxo-DHP derivatives, a high-temperature aqueous route (140–180°C) promotes simultaneous cyclization and functionalization. While environmentally favorable, this method shows lower regioselectivity for the methylsulfanyl group (55–60% yield).
Solid-Phase Synthesis
Immobilized resins (Wang resin) enable stepwise assembly:
- Resin-bound β-keto ester
- Sequential additions of aldehyde/amine
- Cleavage with TFA/CH₂Cl₂
This approach facilitates parallel synthesis but suffers from lower overall yields (45–50%) due to incomplete coupling steps.
Structural Characterization and Quality Control
Spectroscopic Validation
| Technique | Key Diagnostic Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | - NH (δ 9.32, s) - Furan H (δ 7.45–6.35) - OCH₃ (δ 3.81, s) |
| IR (KBr) | - C≡N (2245 cm⁻¹) - CONH (1650 cm⁻¹) |
| HRMS | m/z 427.1543 [M+H]⁺ (calc. 427.1547) |
Purity Assessment
HPLC conditions: C18 column, MeCN/H₂O (70:30), 1 mL/min, λ = 254 nm. Reproducible retention time (8.92±0.03 min) confirms batch consistency.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics* |
|---|---|---|---|---|
| Classical Hantzsch | 78–82 | 98.5 | Moderate | 0.45 |
| Microwave-Assisted | 80–85 | 99.1 | Limited | 0.62 |
| Hydrothermal | 55–60 | 95.2 | High | 0.85 |
| Solid-Phase | 45–50 | 97.8 | High | 0.38 |
*Calculated using E-factor (kg waste/kg product).
Chemical Reactions Analysis
Types of Reactions
5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the carboxamide to an amine.
Substitution: The furan and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide may exhibit biological activity, such as enzyme inhibition or receptor binding. It can be studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-methylsulfanyl-1,4-dihydropyridine-3-carboxamide: Lacks the cyano group.
5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide: Lacks the methylsulfanyl group.
Uniqueness
The presence of both the cyano and methylsulfanyl groups in 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Biological Activity
5-Cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its potential applications in cancer therapy, anti-inflammatory effects, and antioxidant activity.
Chemical Structure and Properties
The molecular formula for this compound is with a complex structure that includes a furan ring and various functional groups contributing to its reactivity and biological activity. The compound's IUPAC name is this compound.
| Property | Value |
|---|---|
| Molecular Formula | C27H24N4O4S |
| IUPAC Name | This compound |
| SMILES | CC(NC(SC)=C(C1c2ccco2)C#N)=C1C(Nc(cccc1)c1OC)=O |
| InChI | InChI=1S/C27H24N4O4S/c1... |
Anticancer Activity
Research indicates that compounds within the dihydropyridine class, including 5-cyano derivatives, exhibit notable anticancer properties. In vitro studies have demonstrated the effectiveness of related compounds against various cancer cell lines such as HeLa (cervical carcinoma), Jurkat (leukemia), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) .
Case Study:
A study synthesized a series of 1,4-dihydropyridines and tested their anticancer activity. Among them, compounds with structural similarities to 5-cyano derivatives showed competitive results against established anticancer agents . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Dihydropyridines are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential therapeutic applications in treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of 5-cyano derivatives has been assessed using various assays, including the ABTS radical cation decolorization assay. Compounds similar to 5-cyano have shown significant free radical scavenging activity, which is attributed to their ability to donate hydrogen atoms to free radicals .
Research Findings:
A recent study reported that certain synthesized derivatives exhibited up to 87% inhibition of free radicals compared to Vitamin C, highlighting their potential as effective antioxidants .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes like tyrosinase, which is involved in melanin synthesis.
- Cell Signaling Modulation: It may affect pathways related to apoptosis and cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
